2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol
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Overview
Description
2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring substituted with hydroxyethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol typically involves the reaction of naphthol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Scientific Research Applications
2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol involves its interaction with specific molecular targets. The hydroxyethoxy groups allow it to form hydrogen bonds with various biological molecules, facilitating its binding to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biochemical effects .
Comparison with Similar Compounds
2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol can be compared with other naphthalene derivatives such as:
2-(Naphthalen-1-yl)ethanol: Similar in structure but lacks the hydroxyethoxy groups, making it less versatile in chemical reactions.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex derivative with additional functional groups, used in specialized applications
The unique presence of hydroxyethoxy groups in this compound makes it particularly useful in a wide range of chemical and biological applications.
Properties
CAS No. |
77746-33-9 |
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Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethoxy)naphthalen-1-yl]oxyethanol |
InChI |
InChI=1S/C14H16O4/c15-7-9-17-13-5-6-14(18-10-8-16)12-4-2-1-3-11(12)13/h1-6,15-16H,7-10H2 |
InChI Key |
SBCPUTPUYMFDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OCCO)OCCO |
Origin of Product |
United States |
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